molecular formula C7H8FNO2S B1322496 5-Fluoro-2-methylsulfonylaniline CAS No. 1000339-65-0

5-Fluoro-2-methylsulfonylaniline

Cat. No.: B1322496
CAS No.: 1000339-65-0
M. Wt: 189.21 g/mol
InChI Key: FTVFGNHBSCURJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-Fluoro-2-methylsulfonylaniline involves the nitration of aniline to form nitroaniline, followed by reduction to aminobenzene. The aminobenzene is then subjected to sulfonation and fluorination reactions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration, reduction, sulfonation, and fluorination processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylsulfonylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-methylsulfonylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylsulfonylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylsulfonylbenzoic acid
  • 5-Fluoro-2-methylsulfonylphenol
  • 5-Fluoro-2-methylsulfonylbenzamide

Uniqueness

5-Fluoro-2-methylsulfonylaniline is unique due to its specific combination of a fluorine atom, a methylsulfonyl group, and an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

5-fluoro-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFGNHBSCURJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626549
Record name 5-Fluoro-2-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-65-0
Record name 5-Fluoro-2-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Fluoro-2-methylsulfonylphenylamine can be obtained in the following way: 1.25 ml of water and 0.47 ml of an aqueous 12N hydrochloric acid solution are added to a solution of 1.2 g of 4-fluoro-1-methylsulfonyl-2-nitrobenzene in 80 ml of ethanol. The reaction mixture is then heated at the reflux of the solvent and 0.92 g of powdered iron are added portionwise. The reaction mixture is then stirred at the reflux of the solvent for 2 hours, then at a temperature in the region of 20° C. for 16 hours. It is then filtered through sintered glass and the solid is washed with ethanol. The filtrate is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue is taken up in a mixture of water and ethyl acetate and then basified with an aqueous sodium hydrogencarbonate solution, to a pH in the region of 10, and allowed to settle out. The aqueous phase is extracted with 4 times 50 ml of ethyl acetate. The organic extracts are pooled, washed with water, dried over magnesium sulfate, treated with 3S black, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 1 g of 5-fluoro-2-methylsulfonylphenylamine is thus obtained in the form of a beige oil which crystallizes (Rf=0.33, silica gel thin layer chromatography, eluent: dichloromethane).
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.92 g
Type
catalyst
Reaction Step Two

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